molecular formula C10H8N2O2 B095959 5-Phenyluracil CAS No. 15761-83-8

5-Phenyluracil

Cat. No.: B095959
CAS No.: 15761-83-8
M. Wt: 188.18 g/mol
InChI Key: UIKIQOAXFYAWPW-UHFFFAOYSA-N
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Description

5-Phenyluracil is a uracil derivative characterized by a phenyl group substitution at the 5-position of the pyrimidine ring. It has been identified as a by-product during the thermolysis of β-styril carbamates under high-temperature conditions (e.g., 230°C in phenylcyclohexane). Its formation is hypothesized to occur via a Diels-Alder reaction involving styril isocyanate intermediates . Notably, this compound exhibits high thermal stability (mp > 350°C) and distinct spectral properties, as confirmed by HPLC and FTIR analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyluracil typically involves a two-step process. The first step is a ligand-free Suzuki-Miyaura cross-coupling reaction starting from totally deprotected 5-iodo-(2′-deoxy)uridine. This is followed by a deglycosylation procedure in pure water with the assistance of microwave irradiation . Another method involves a one-pot two-step coupling/cleavage sequence .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of microwave-assisted reactions and efficient coupling techniques are likely to be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyluracil undergoes various chemical reactions, including:

    Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The uracil moiety can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance, the Suzuki-Miyaura cross-coupling yields 5-aryluracil derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
5-Phenyluracil has been investigated for its potential antiviral and anticancer activities. Research indicates that derivatives of uracil, including this compound, exhibit significant antiviral properties by inhibiting viral replication mechanisms. For instance, studies have shown that this compound can induce apoptosis in certain cancer cell lines through modulation of metabolic pathways and inhibition of specific enzymes involved in nucleic acid metabolism .

Enzyme Inhibition
The compound's structure allows it to interact with enzymes critical for nucleic acid synthesis. Biochemical assays have demonstrated that this compound can bind to specific enzymes, leading to the inhibition of their activity. This characteristic positions it as a potential lead compound for drug development targeting nucleic acid metabolism .

Agricultural Applications

Herbicidal Activity
this compound derivatives have been explored for their herbicidal properties. Research indicates that these compounds can effectively control unwanted plant growth while exhibiting low toxicity to crops such as wheat and corn. The herbicidal activity is attributed to their ability to inhibit protoporphyrinogen oxidase (PPO), disrupting cell membranes in target plants .

Crop Protection Formulations
Innovative formulations containing this compound are being developed to enhance crop tolerance against herbicides. These formulations have shown improved efficacy in controlling weeds without significantly damaging the crops, making them suitable for use in various agricultural settings .

Materials Science

Self-Assembly and Nanostructures
In materials science, this compound has been utilized in the construction of redox-active tubular frameworks through self-assembly processes. These frameworks exhibit strong hydrogen-bonding capabilities and π-stacking interactions, which are essential for creating advanced materials with specific electronic properties . The incorporation of this compound into these frameworks enhances their structural integrity and functional performance.

Case Studies and Experimental Data

Application AreaStudy FocusFindings
Medicinal ChemistryAntiviral ActivitySignificant inhibition of viral replication mechanisms observed.
Anticancer PropertiesInduction of apoptosis in cancer cell lines through metabolic modulation.
Agricultural ScienceHerbicidal ActivityEffective control of weeds with low toxicity to crops like wheat and corn .
Crop Protection FormulationsEnhanced efficacy and crop tolerance demonstrated in field trials .
Materials ScienceSelf-Assembly FrameworksDevelopment of redox-active materials with improved electronic properties .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of this compound remains under investigation. Key factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its therapeutic potential:

  • Bioavailability : Limited data suggests that the compound's chemical properties may influence absorption rates.
  • Dosage Variability : Research indicates that biological effects vary significantly with dosage levels; high concentrations may lead to cytotoxicity while lower doses could promote beneficial effects .

Mechanism of Action

The mechanism of action of 5-Phenyluracil involves its incorporation into biological systems where it can interact with nucleic acids. The phenyl group may enhance its binding affinity to certain molecular targets, potentially disrupting normal cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-phenyluracil with four structurally related compounds:

Compound Key Functional Groups Pharmacological Activity Synthesis Route Applications
This compound Phenyl at C5, carbonyl at C2 and C4 Not well-characterized By-product of β-styril carbamate thermolysis Synthetic intermediate
5-Fluorouracil (5-FU) Fluorine at C5, carbonyl at C2 and C4 Thymidylate synthase inhibitor, antimetabolite Fluorination of uracil via Hoffman-La Roche method Colorectal, breast, and pancreatic cancer
5-Aminouracil Amino at C5, carbonyl at C2 and C4 DNA replication inhibition, antitumor activity Reduction of 5-nitro-uracil derivatives Anticancer research, plant cell studies
5-Cyano-6-phenylpyrimidin Cyano at C5, phenyl at C6 Not reported Copper-catalyzed cyclization Chemical intermediate for heterocyclic systems
5-Alkyl-6-substituted uracils Alkyl at C5, substituents at C6 Antimicrobial activity Alkylation of uracil precursors Antimicrobial agents

Pharmacological and Mechanistic Differences

  • 5-Fluorouracil (5-FU) : Unlike this compound, 5-FU is a clinically validated chemotherapeutic agent. It incorporates into DNA/RNA, disrupting synthesis and repair, with a plasma concentration range of 0.1–60 μg/mL in therapeutic monitoring . Its dose-limiting toxicity (e.g., myelosuppression) is linked to dihydropyrimidine dehydrogenase (DPD) deficiency .
  • 5-Aminouracil: Exhibits antitumor activity by inhibiting thymidylate synthase and cell proliferation, similar to 5-FU, but with lower clinical adoption due to variable bioavailability .
  • 5-Cyano-6-phenylpyrimidin derivatives: These compounds lack direct pharmacological data but serve as precursors for triazole-containing heterocycles, highlighting their utility in organic synthesis .
  • 5-Alkyl-6-substituted uracils : Demonstrated antimicrobial effects against Gram-positive bacteria, attributed to increased lipophilicity from alkyl groups, a property absent in this compound .

Clinical and Industrial Relevance

  • 5-FU dominates oncology due to its well-established efficacy and pharmacokinetic profiling, including dose adjustments based on DPD genotyping .
  • This compound remains primarily a research compound, though its structural features (e.g., aromaticity) could inspire novel uracil-based therapeutics or biomaterials .

Biological Activity

5-Phenyluracil, a pyrimidine analog, has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This compound is structurally related to 5-Fluorouracil and exhibits several mechanisms of action that disrupt cellular processes, making it a subject of interest in therapeutic research.

This compound primarily acts by inhibiting thymidylate synthase (TS), a critical enzyme involved in DNA synthesis. The binding of this compound to TS forms a covalently bound ternary complex with the deoxyribonucleotide and the folate cofactor N5–10-methylenetetrahydrofolate. This interaction leads to an imbalance in pyrimidine nucleotide pools, resulting in the incorporation of uracil into DNA, which ultimately disrupts DNA synthesis and can induce cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound includes incomplete oral absorption and a short biological half-life, similar to its analogs. These characteristics impact its efficacy and necessitate careful consideration in therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiviral Properties : Studies have shown that derivatives of uracil, including this compound, can inhibit RNA viruses. For example, compounds with modifications at the C-5 position demonstrated antiviral effects against SARS-CoV and other RNA viruses .
  • Anticancer Potential : As a thymidylate synthase inhibitor, this compound may have applications in cancer treatment by disrupting rapidly dividing cancer cells' ability to synthesize DNA .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other uracil derivatives:

CompoundMechanism of ActionBiological Activity
5-Fluorouracil Inhibits TS; incorporates into RNA/DNAAnticancer agent
5-Bromouracil Mutagenesis studiesUsed in genetic research
5-Iodouracil Radiolabeling and imagingImaging studies
This compound Inhibits TS; disrupts DNA synthesisAntiviral and anticancer potential

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Activity : A study focused on the antiviral effects of various 5-substituted uracils demonstrated that specific modifications could enhance activity against viral pathogens. The presence of the phenyl group in this compound was noted to improve stability and binding interactions compared to other derivatives .
  • Cytotoxicity Assessment : In cell-based assays assessing cytotoxicity, this compound showed promising results against different cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in these cells was highlighted as a significant mechanism contributing to its efficacy .
  • Synthesis and Derivative Exploration : Research into new derivatives of this compound has revealed that modifications can lead to enhanced biological activity. For instance, the synthesis of 5-norcarbocyclic derivatives has shown broad-spectrum antiviral activity against various RNA viruses, indicating a potential avenue for developing new antiviral agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-phenyluracil, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, describes the use of TMSBr in CH₂Cl₂ to synthesize 5-substituted uracil analogues, yielding both α- and β-isomers. Researchers should optimize reaction conditions (e.g., stoichiometry, solvent polarity, temperature) to favor desired isomers and improve purity. Characterization via NMR and HPLC is critical to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Compare chemical shifts with literature data for phenyl group positioning and sugar moiety conformation.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for novel derivatives (e.g., α- vs. β-anomers in ) .
    • Reproducibility requires detailed experimental protocols, as outlined in , including reagent sources and purity thresholds.

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent oxidation.
  • Temperature : Store at –20°C for long-term stability, as recommended for structurally similar compounds in .
  • Handling : Use PPE (gloves, lab coats) to avoid dermal exposure, adhering to GHS07 safety protocols ( ).

Q. How should researchers design a systematic literature review on this compound’s applications?

  • Methodological Answer : Follow PRISMA guidelines ( ) to ensure transparency:

  • Search Strategy : Use databases like PubMed and SciFinder with keywords "this compound," "uracil derivatives," and "antiviral agents."
  • Inclusion Criteria : Prioritize peer-reviewed studies with mechanistic or synthetic data.
  • Data Extraction : Tabulate results (e.g., IC₅₀ values, synthetic yields) for comparative analysis .

Advanced Research Questions

Q. What mechanistic hypotheses explain this compound’s antiviral activity, and how can they be tested experimentally?

  • Methodological Answer :

  • Hypothesis : this compound may inhibit viral polymerases via competitive binding to uracil-binding pockets.
  • Testing :
  • Enzyme Assays : Measure inhibition kinetics (e.g., Km/Vmax changes) using purified viral polymerases.
  • Crystallography : Resolve inhibitor-enzyme complexes to identify binding interactions.
  • Cell-Based Models : Use plaque reduction assays in infected cell lines ().

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Apply meta-analysis frameworks ( ):

  • Data Harmonization : Normalize variables (e.g., dosage units, cell lines) across studies.
  • Sensitivity Analysis : Identify outliers due to methodological variability (e.g., assay type, purity thresholds).
  • Experimental Replication : Reproduce key studies under controlled conditions ( ).

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • Pharmacokinetics : Use rodent models to assess bioavailability, half-life, and metabolite profiling via LC-MS/MS.
  • Toxicity : Conduct acute/chronic toxicity studies (OECD Guidelines) with histopathological analysis of major organs.
  • Ethical Compliance : Follow institutional animal care protocols ( ).

Q. How can computational methods predict this compound’s interactions with novel targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against viral protease libraries.
  • MD Simulations : Analyze binding stability over 100-ns trajectories (GROMACS/AMBER).
  • QSAR Modeling : Corrogate substituent effects (e.g., phenyl vs. halogen groups) on activity .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
  • Quality Control : Implement strict HPLC purity thresholds (>98%) and reference standards ( ).

Q. How do this compound’s properties compare to other uracil derivatives (e.g., 5-fluorouracil) in drug design?

  • Methodological Answer :
  • Comparative Studies :
  • Stability : Assess hydrolytic degradation rates under physiological pH.
  • Selectivity : Test cross-reactivity with human enzymes (e.g., thymidylate synthase).
  • Data Presentation : Use bar charts for IC₅₀ comparisons and scatter plots for structure-activity relationships ( ).

Q. Guidance for Rigorous Research Design

  • Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions ( ).
  • Ethical Compliance : Document safety protocols for chemical handling ( ) and human/animal studies ( ).

Properties

IUPAC Name

5-phenyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-8(6-11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKIQOAXFYAWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301815
Record name 5-PHENYLURACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15761-83-8
Record name 15761-83-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-PHENYLURACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4-Dimethoxy-5-phenyl-pyrimidine was suspended in 6N HCl and heated to 100 C for 24 h. Solution was cooled in an ice bath to afford title compound as a white solid 119 mg (80% yield). HNMR (500 MHz, dmso); δ11.25 (1H, s), 11.15 (1H, d), 7.65 (1H, d), 7.55 (2H, d), 7.35 (2H, m), 7.25 (1H, t).
Quantity
0 (± 1) mol
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0 (± 1) mol
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Yield
80%

Synthesis routes and methods II

Procedure details

1-Benzhydryl-5-phenyl-pyrimidine-2,4-dione (0.13 g, 0.35 mmol) was added to solution of triflic acid (0.09 mL, 0.99 mmol) in TFA (0.87 mL) cooled to 0° C. The reaction mixture was stirred for 2 hrs and then quenched by addition of ice. The white precipitate was filtered and dried. The filtrate was diluted with EtOAc and the two phases were separated. The aqueous layer was further extracted with EtOAc (3×15 mL), the combined organic phases were dried over Na2SO4 and the solvent was removed under reduced pressure. The crude was taken up with a 1:1 dichloromethane/diethyl ether mixture; the product precipitated as white solid that was filtered and combined to the first fraction isolated (0.06 g, 65%). Analytical data were consistent with those reported in the literature (J. Org. Chem. 1990, 55, 1396-1399); 1H NMR (400 MHz, DMSO-d6) δ 7.25-7.30 (m 1H), 7.32-7.39 (m, 2H), 7.51-7.56 (m 2H), 7.60 (s 1H), 11.10 (br s, 1H), 11.22 (br s, 1H). MS (ESI) m/z: 187 [M-H]−.
Name
1-Benzhydryl-5-phenyl-pyrimidine-2,4-dione
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
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Quantity
0.87 mL
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Reaction Step One

Retrosynthesis Analysis

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